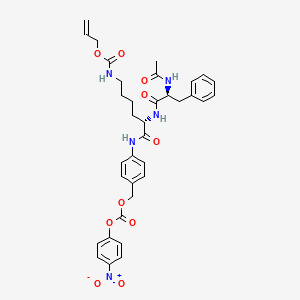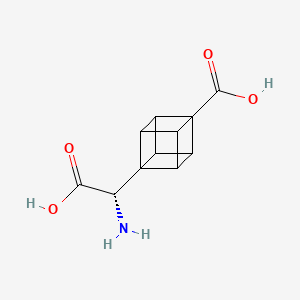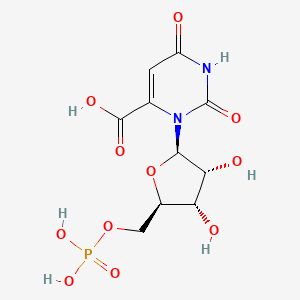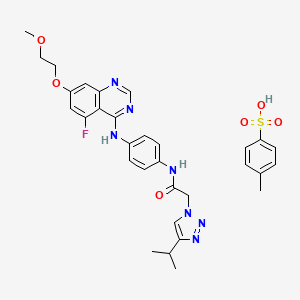
Unii-qqb95vud4B
描述
Unii-qqb95vud4B is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used as a tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
Unii-qqb95vud4B works by inhibiting the activity of certain enzymes and receptors in the body. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, Unii-qqb95vud4B can increase the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Unii-qqb95vud4B has a variety of biochemical and physiological effects, including:
1. Increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
2. Increased activity of certain receptors in the brain, which can have a variety of effects on mood, cognition, and behavior.
3. Inhibition of the activity of certain enzymes, which can provide valuable insights into their function.
实验室实验的优点和局限性
Unii-qqb95vud4B has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a potent inhibitor of MAO, which makes it a valuable tool for studying the function of this enzyme.
2. It has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
3. It is a synthetic compound, which means that it can be easily synthesized in the lab.
Limitations:
1. Unii-qqb95vud4B is a potent inhibitor of MAO, which can have a variety of effects on the body. This means that it should be used with caution in lab experiments.
2. Unii-qqb95vud4B has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
3. Unii-qqb95vud4B is a synthetic compound, which means that it may not accurately mimic the effects of natural compounds in the body.
未来方向
There are several future directions for research on Unii-qqb95vud4B, including:
1. Further studies on the safety and efficacy of Unii-qqb95vud4B in humans.
2. Studies on the potential therapeutic applications of Unii-qqb95vud4B in various diseases and conditions, including depression, anxiety, and Parkinson's disease.
3. Development of new synthetic compounds based on the structure of Unii-qqb95vud4B, which may have improved safety and efficacy profiles.
4. Studies on the potential use of Unii-qqb95vud4B as a tool for studying the function of other enzymes and receptors in the body.
Conclusion:
Unii-qqb95vud4B is a synthetic compound that has a wide range of scientific research applications. It is a potent inhibitor of MAO, which makes it a valuable tool for studying the function of this enzyme. Unii-qqb95vud4B has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Unii-qqb95vud4B is a valuable tool for scientific research, and its potential applications in various fields of research make it an important area of study.
科学研究应用
Unii-qqb95vud4B has a wide range of scientific research applications, including:
1. Biochemistry: Unii-qqb95vud4B is used as a tool to study the function of various enzymes and proteins. It can be used to inhibit the activity of certain enzymes and proteins, which can provide valuable insights into their function.
2. Pharmacology: Unii-qqb95vud4B is used as a tool to study the effects of various drugs on the body. It can be used to block the activity of certain receptors, which can provide insights into the mechanisms of action of drugs.
3. Neuroscience: Unii-qqb95vud4B is used as a tool to study the function of various neurotransmitters and receptors in the brain. It can be used to block the activity of certain receptors, which can provide insights into their function.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfonylamino]butyl-[[3-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]phenyl]methyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCMKVGDPXYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34ClN3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Qqb95vud4B | |
CAS RN |
217799-03-6 | |
| Record name | KP-496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217799036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KP-496 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB95VUD4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)






